3-(4-Chlorophenyl)prop-2-yn-1-amine

Übersicht

Beschreibung

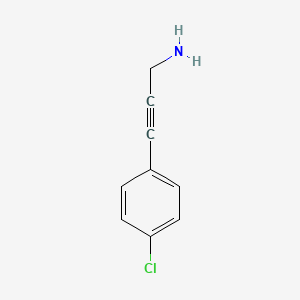

3-(4-Chlorophenyl)prop-2-yn-1-amine is an organic compound characterized by a phenyl ring substituted with a chlorine atom and an alkyne group attached to an amine

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with 4-chlorophenylacetylene and an appropriate amine source.

Reaction Conditions: The reaction involves the use of a strong base, such as sodium amide (NaNH2), to deprotonate the acetylene, followed by the addition of the amine source. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.

Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems for the addition of reagents and control of reaction conditions can further optimize the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-compounds.

Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

Substitution: Electrophilic aromatic substitution reactions often use Lewis acids like aluminum chloride (AlCl3) as catalysts.

Major Products Formed:

Oxidation: Formation of 3-(4-Chlorophenyl)prop-2-yn-1-one.

Reduction: Formation of 3-(4-Chlorophenyl)prop-2-en-1-amine or 3-(4-Chlorophenyl)propylamine.

Substitution: Formation of various substituted phenyl derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

3-(4-Chlorophenyl)prop-2-yn-1-amine has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used as a probe in biological studies to understand molecular interactions and pathways.

Medicine: It has potential as a precursor for pharmaceuticals, particularly in the development of new drugs targeting various diseases.

Industry: Its unique chemical properties make it useful in the production of advanced materials and chemical sensors.

Wirkmechanismus

The mechanism by which 3-(4-Chlorophenyl)prop-2-yn-1-amine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition or activation of certain biochemical processes.

Vergleich Mit ähnlichen Verbindungen

3-(4-Bromophenyl)prop-2-yn-1-amine

3-(4-Methylphenyl)prop-2-yn-1-amine

3-(4-Nitrophenyl)prop-2-yn-1-amine

Uniqueness: 3-(4-Chlorophenyl)prop-2-yn-1-amine is unique due to the presence of the chlorine atom, which imparts different chemical reactivity compared to other similar compounds. This difference can lead to distinct biological activities and applications.

Biologische Aktivität

3-(4-Chlorophenyl)prop-2-yn-1-amine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in pharmaceuticals, supported by relevant research findings.

Chemical Structure and Properties

The compound this compound features a propargyl amine structure with a chlorophenyl substituent. This structural configuration is significant as it influences the compound's reactivity and biological interactions.

1. Antifungal Activity

Research has demonstrated that derivatives of this compound exhibit notable antifungal properties. A study synthesized various pyrazole derivatives based on this compound and tested them against several pathogenic fungi, revealing promising antifungal activity against strains such as Candida albicans and Aspergillus niger .

| Compound | Antifungal Activity (IC50) | Target Strain |

|---|---|---|

| Derivative A | 15 µM | Candida albicans |

| Derivative B | 20 µM | Aspergillus niger |

2. Antitubercular Activity

In addition to antifungal effects, certain derivatives have shown activity against Mycobacterium tuberculosis. The results indicated that these compounds could potentially serve as lead structures for developing new antitubercular agents .

3. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes, including α-glucosidase, which is crucial in glucose metabolism. Inhibition of this enzyme can delay glucose absorption, making it a potential candidate for managing type 2 diabetes .

The biological activity of this compound is primarily attributed to its interaction with molecular targets such as enzymes and receptors:

- Enzyme Binding : The compound may bind to the active sites of enzymes, inhibiting their function. This mechanism is particularly relevant in its antifungal and antitubercular activities.

- Receptor Modulation : It has been suggested that the compound can act as an agonist or antagonist at various receptors, thereby modulating physiological responses .

Case Study 1: Antifungal Evaluation

In a controlled study, researchers synthesized a series of pyrazole derivatives from this compound and evaluated their antifungal activity against multiple strains. The results indicated that modifications in the side chains significantly affected the potency of these compounds.

Case Study 2: Anti-Diabetic Potential

Another investigation focused on the anti-diabetic potential of the compound through its effect on α-glucosidase inhibition. The study found that specific derivatives exhibited significant inhibitory activity, suggesting their utility in managing postprandial hyperglycemia.

Eigenschaften

IUPAC Name |

3-(4-chlorophenyl)prop-2-yn-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6H,7,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFZDTNABXXXMAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#CCN)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.